1-(Difluoromethyl)naphthalene-3-carboxylic acid
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Overview
Description
1-(Difluoromethyl)naphthalene-3-carboxylic acid is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which imparts distinct chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)naphthalene-3-carboxylic acid typically involves the introduction of the difluoromethyl group onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)naphthalene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 3-(Difluoromethyl)naphthalene-1-carboxylic acid
- Indole-3-carboxylic acid derivatives
Comparison: 1-(Difluoromethyl)naphthalene-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl group on the naphthalene ring. This structural feature imparts distinct chemical reactivity and stability compared to similar compounds. For instance, indole-3-carboxylic acid derivatives may exhibit different biological activities and reactivity patterns due to the presence of the indole ring .
Properties
Molecular Formula |
C12H8F2O2 |
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Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-(difluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h1-6,11H,(H,15,16) |
InChI Key |
KQWKFHLHLDBROM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(F)F)C(=O)O |
Origin of Product |
United States |
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